1-((4-Methoxypyridin-3-yl)sulfonyl)piperazine
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Overview
Description
1-((4-Methoxypyridin-3-yl)sulfonyl)piperazine is a chemical compound with the molecular formula C10H15N3O3S and a molecular weight of 257.31 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 4-methoxypyridin-3-ylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methoxypyridin-3-yl)sulfonyl)piperazine typically involves the reaction of piperazine with 4-methoxypyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s high purity .
Chemical Reactions Analysis
Types of Reactions
1-((4-Methoxypyridin-3-yl)sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-((4-Hydroxypyridin-3-yl)sulfonyl)piperazine.
Reduction: 1-((4-Methoxypyridin-3-yl)sulfanyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-((4-Methoxypyridin-3-yl)sulfonyl)piperazine is used in several scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-Methoxypyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. It may also interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxypyridin-2-yl)piperazine: Similar structure but with a different position of the methoxy group.
4-(3-Methylpiperidin-1-ylsulfonyl)aniline: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
1-((4-Methoxypyridin-3-yl)sulfonyl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .
Properties
Molecular Formula |
C10H15N3O3S |
---|---|
Molecular Weight |
257.31 g/mol |
IUPAC Name |
1-(4-methoxypyridin-3-yl)sulfonylpiperazine |
InChI |
InChI=1S/C10H15N3O3S/c1-16-9-2-3-12-8-10(9)17(14,15)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 |
InChI Key |
ZYBNPBRVHVGYLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1)S(=O)(=O)N2CCNCC2 |
Origin of Product |
United States |
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